5-phenyl-1,3-benzoxazole-2-thiol 5-phenyl-1,3-benzoxazole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13492557
InChI: InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16)
SMILES:
Molecular Formula: C13H9NOS
Molecular Weight: 227.28 g/mol

5-phenyl-1,3-benzoxazole-2-thiol

CAS No.:

Cat. No.: VC13492557

Molecular Formula: C13H9NOS

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

5-phenyl-1,3-benzoxazole-2-thiol -

Specification

Molecular Formula C13H9NOS
Molecular Weight 227.28 g/mol
IUPAC Name 5-phenyl-1,3-benzoxazole-2-thiol
Standard InChI InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Standard InChI Key QKLMWNVNJBXKRG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole core—a bicyclic system comprising a benzene ring fused to an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom). The phenyl substituent at the 5-position and the thiol group at the 2-position introduce steric and electronic modifications that influence its reactivity. The molecular formula is C₁₃H₉NOS, with a molecular weight of 227.28 g/mol. Key spectral data include:

PropertyValueSource
IUPAC Name5-Phenyl-1,3-benzoxazole-2-thiol
CAS Number24316-85-6 (related derivative)
Exact Mass227.0404 g/mol
LogP2.28 (predicted)
PSA (Polar Surface Area)90.85 Ų

The thiol group contributes to its acidity (pKa ~8–10), enabling participation in nucleophilic substitution and metal coordination reactions.

Synthetic Methodologies

Cyclization of 2-Aminophenol Derivatives

A common route involves cyclocondensation of 2-aminophenol with phenyl-substituted carbonyl compounds. For example, reacting 2-aminophenol with benzaldehyde derivatives in polyphosphoric acid (PPA) at 150–180°C yields the benzoxazole core . Subsequent thiolation is achieved using tetramethylthiuram disulfide (TMTD) or sulfurizing agents like Lawesson’s reagent .

Example Protocol :

  • 2,4-Diaminophenol (1.0 equiv) and p-tert-butyl benzoic acid (1.2 equiv) are heated in PPA at 150°C for 5 hours.

  • The intermediate is treated with TMTD in ethanol under reflux to introduce the thiol group.

  • Yield: 65–75%.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous conditions. Ball-milling 2-aminophenol and benzaldehyde with ZnO nanoparticles achieves cyclization without solvents, followed by thiolation using elemental sulfur . This method reduces waste and improves atom economy (yield: 70–80%) .

Biological Activities

Antimicrobial Properties

Derivatives of 5-phenyl-1,3-benzoxazole-2-thiol exhibit broad-spectrum antimicrobial activity. In a 2017 study, its pyrazole hybrids demonstrated:

ActivityTarget MicrobeMIC (μg/mL)Source
AntibacterialKlebsiella pneumoniae12.5
AntifungalPenicillium chrysogenum6.25

Mechanistic studies suggest thiol-mediated disruption of microbial cell membranes and inhibition of DNA gyrase .

Industrial and Materials Science Applications

Optoelectronic Materials

The conjugated π-system of the benzoxazole core enables applications in organic light-emitting diodes (OLEDs). Thin films of 5-phenyl-1,3-benzoxazole-2-thiol exhibit a fluorescence quantum yield of 0.45, with emission maxima at 420 nm.

Catalysis

The thiol group facilitates coordination to transition metals (e.g., Pd, Cu), forming complexes used in cross-coupling reactions. A Pd-thiolate complex derived from this compound achieved 95% yield in Suzuki-Miyaura couplings.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced antimicrobial potency.

  • Nanoparticle Functionalization: Exploring gold nanoparticle conjugates for targeted drug delivery.

  • Environmental Impact Assessments: Degradation pathways and ecotoxicology.

This compound’s multifunctionality positions it as a cornerstone in heterocyclic chemistry, with untapped potential awaiting exploration.

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